3,6-Dimethyl-1-benzofuran-2-carbaldehyde
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Overview
Description
3,6-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by a benzofuran ring substituted with two methyl groups at positions 3 and 6, and an aldehyde group at position 2.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,6-dimethylphenol and formylation reagents to introduce the aldehyde group at the desired position. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization and formylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Scientific Research Applications
3,6-Dimethyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methyl groups at positions 3 and 6.
1-Benzofuran-2-carbaldehyde: Another benzofuran derivative with different substitution patterns.
Uniqueness: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is unique due to the presence of methyl groups at positions 3 and 6, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to other benzofuran derivatives .
Properties
IUPAC Name |
3,6-dimethyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUZJGALLIUPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406076 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16820-39-6 |
Source
|
Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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